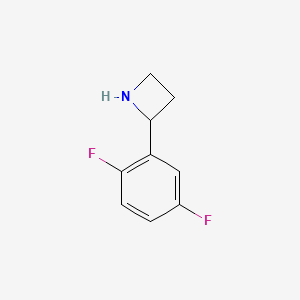

2-(2,5-Difluorophenyl)azetidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9F2N |

|---|---|

Molecular Weight |

169.17 g/mol |

IUPAC Name |

2-(2,5-difluorophenyl)azetidine |

InChI |

InChI=1S/C9H9F2N/c10-6-1-2-8(11)7(5-6)9-3-4-12-9/h1-2,5,9,12H,3-4H2 |

InChI Key |

MCPOGYRGMPOKJA-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC1C2=C(C=CC(=C2)F)F |

Origin of Product |

United States |

Synthetic Methodologies for 2 2,5 Difluorophenyl Azetidine and Its Analogs

Established Synthetic Routes to Substituted Azetidines

The creation of the azetidine (B1206935) core is a central challenge addressed by several well-documented synthetic routes. magtech.com.cnacs.org These methods provide access to a wide array of functionalized azetidines, which are precursors to complex molecular architectures.

Cyclization reactions are a foundational strategy for constructing the azetidine ring, typically by forming a key carbon-nitrogen or carbon-carbon bond to close the four-membered ring.

The Staudinger cycloaddition is a powerful and historically significant method for synthesizing β-lactams (azetidin-2-ones) through a formal [2+2] cycloaddition of a ketene (B1206846) and an imine. researchgate.netresearchgate.net This reaction is not a concerted pericyclic reaction but proceeds through a stepwise mechanism involving the nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon, forming a zwitterionic intermediate. rsc.orgorganic-chemistry.org Subsequent ring closure of this intermediate yields the β-lactam ring. organic-chemistry.org The stereochemical outcome (cis vs. trans) is highly dependent on the substituents of both the ketene and the imine, as well as the reaction conditions. researchgate.netrsc.org The resulting β-lactams can then be reduced to the corresponding azetidines using reducing agents like diborane (B8814927) or lithium aluminum hydride. acs.org

The versatility of the Staudinger reaction allows for the synthesis of a diverse range of substituted β-lactams. For instance, chiral ketenes can be employed to achieve asymmetric synthesis. acs.org

Table 1: Examples of Staudinger Ketene-Imine Cycloaddition

| Ketene Precursor | Imine | Base/Conditions | Product | Diastereoselectivity | Reference |

|---|---|---|---|---|---|

| Phenylacetyl chloride | N-Benzylidene-aniline | Triethylamine (B128534), Toluene, 110°C | 1,3,4-Triphenyl-azetidin-2-one | cis/trans mixture | rsc.org |

| 4-Chlorophenylacetic acid | N-(4-Methoxybenzylidene)-4-methoxyaniline | Oxalyl chloride, DIPEA, CH₂Cl₂ | 1,4-Bis(4-methoxyphenyl)-3-(4-chlorophenyl)azetidin-2-one | trans favored | rsc.org |

The synthesis of azetidines can be achieved through the intramolecular reductive cyclization of β-halogenated imines. magtech.com.cn This method involves the formation of an imine from a corresponding aldehyde or ketone, where the alkyl portion of the amine contains a halogen atom (typically chlorine or bromine) at the β-position relative to the nitrogen. The subsequent cyclization is often promoted by a reducing agent, which facilitates the carbon-nitrogen bond formation to close the ring. This approach provides a direct route to the azetidine core without the need for an intermediate β-lactam. magtech.com.cn

A modern and highly efficient method for constructing azetidine rings involves the intramolecular amination of unactivated C(sp³)–H bonds, catalyzed by palladium. acs.orgnih.gov This strategy typically employs a directing group, such as a picolinamide (B142947) (PA) group, attached to the nitrogen atom. organic-chemistry.org The directing group coordinates to the palladium catalyst, bringing it into proximity with a specific γ-C(sp³)–H bond. The catalyst then facilitates the cleavage of this C-H bond and the subsequent formation of the C-N bond, leading to the azetidine ring. nih.govorganic-chemistry.org This reaction is valued for its high regioselectivity and its ability to functionalize otherwise inert C-H bonds under relatively mild conditions. psu.edu

Table 2: Palladium-Catalyzed Intramolecular C-H Amination for Azetidine Synthesis

| Substrate (Picolinamide-protected amine) | Catalyst / Oxidant | Solvent / Temp | Product | Yield | Reference |

|---|---|---|---|---|---|

| N-(2,2-dimethylpropyl)picolinamide | Pd(OAc)₂, PhI(OAc)₂ | Toluene, 100°C | 2-tert-Butyl-1-(pyridin-2-yl)azetidine | 82% | nih.govorganic-chemistry.org |

| N-isobutylpicolinamide | Pd(OAc)₂, PhI(OAc)₂ | Toluene, 100°C | 2-Isopropyl-1-(pyridin-2-yl)azetidine | 75% | nih.govorganic-chemistry.org |

The aza Paternò–Büchi reaction is the photochemical [2+2] cycloaddition of an imine and an alkene to directly form an azetidine ring. rsc.orgrsc.org This method is highly atom-economical and can produce complex, functionalized azetidines in a single step. rsc.org The reaction is initiated by the photoexcitation of the imine to an excited state, which then reacts with the ground-state alkene. researchgate.net Historically, this reaction has faced challenges, such as the competing and rapid E/Z isomerization of the excited imine, which can prevent the cycloaddition. rsc.orgrsc.org To overcome this, many successful examples have utilized cyclic imines or imines with specific conjugating groups. rsc.org Recent advancements have introduced visible-light-mediated protocols using photocatalysts, which can harness the reactivity of specific imine surrogates like oximes, broadening the scope and improving the practicality of this approach. nih.govresearchgate.net

Strain-Release Functionalization of Azabicyclobutanes for Azetidine Synthesis

An increasingly powerful strategy for synthesizing substituted azetidines is through the strain-release functionalization of 1-azabicyclo[1.1.0]butanes (ABBs). rsc.orgnih.gov These highly strained bicyclic compounds serve as versatile precursors that can be opened by a wide range of nucleophiles to afford diverse and stereochemically defined azetidines. acs.orgresearchgate.net The reaction is driven by the release of the significant ring strain inherent in the ABB core. rsc.org This approach allows for the modular and programmable synthesis of complex azetidines that would be difficult to access through traditional cyclization methods. acs.orgresearchgate.net The reaction can be initiated by electrophilic activation of the nitrogen atom, followed by nucleophilic attack, or through direct nucleophilic addition to the bicyclic system. nih.gov

Table 3: Strain-Release Functionalization of 1-Azabicyclo[1.1.0]butanes (ABBs)

| ABB Substrate | Nucleophile / Conditions | Product Type | Reference |

|---|---|---|---|

| 2-(Trifluoromethyl)-1-azabicyclo[1.1.0]butane | Benzyl chloroformate | 3-Chloro-2-(trifluoromethyl)azetidine | nih.gov |

| 2-(Trifluoromethyl)-1-azabicyclo[1.1.0]butane | Trifluoroacetic anhydride | 2-(Trifluoromethyl)azetidin-3-ol | nih.gov |

| 2-(Hydroxymethyl)-1-azabicyclo[1.1.0]butane | Various amines, alcohols, thiols | Stereopure 2,3-disubstituted azetidines | acs.org |

Targeted Synthesis Strategies for 2-(2,5-Difluorophenyl)azetidine

The construction of the this compound core relies on established and innovative synthetic transformations. These strategies primarily involve forming the azetidine ring from a suitably functionalized acyclic precursor already bearing the 2,5-difluorophenyl group.

Installation of the 2,5-Difluorophenyl Moiety onto Azetidine Precursors

A common approach to synthesizing 2-arylazetidines involves the cyclization of γ-amino alcohols. In the context of this compound, this would typically start from a β-amino alcohol precursor. The 2,5-difluorophenyl group can be introduced at the outset, for instance, by using 2,5-difluorobenzaldehyde (B1295323) as a starting material.

One general and scalable two-step method for preparing 2-arylazetidines begins with the synthesis of key oxiranylmethyl-benzylamine derivatives. researchgate.net These intermediates can be prepared from N-substituted benzylamines and epichlorohydrin (B41342) or readily prepared 2-substituted-(oxiran-2-yl)methyl 4-toluenesulfonates. researchgate.net The subsequent treatment of these intermediates with a strong base, such as a mixture of lithium diisopropylamide and potassium tert-butoxide (LiDA-KOR superbase), in tetrahydrofuran (B95107) at low temperatures leads to the regio- and diastereoselective formation of the azetidine ring. researchgate.net

Another powerful technique for forming the azetidine ring is through palladium-catalyzed intramolecular C-H amination. nih.govnih.gov This method utilizes a picolinamide (PA) protected amine substrate, where the palladium catalyst facilitates the cyclization by activating a C(sp³)–H bond at the γ-position. This approach is valued for its efficiency, often requiring low catalyst loading and utilizing relatively inexpensive reagents under convenient operating conditions. nih.govnih.gov

A palladium-catalyzed cross-coupling of 3-iodoazetidines with aryl boronic acids has also been reported as a method to furnish 2-aryl azetidines. nih.gov This reaction is facilitated by a specific phosphine (B1218219) ligand, [1,1′-biphenyl]-2-yldicyclohexylphosphane, and can proceed through a palladium-hydride/dihydroazete complex intermediate. nih.gov

The following table summarizes a selection of synthetic precursors and methods for the formation of 2-arylazetidines, which are applicable to the synthesis of this compound.

| Precursor Type | Synthetic Method | Key Reagents/Catalysts | Ref |

| γ-Amino alcohols | Intramolecular cyclization | 1,1′-Carbonyldiimidazole (CDI) | acs.org |

| Oxiranylmethyl-benzylamine derivatives | Base-mediated cyclization | LiDA-KOR superbase | researchgate.net |

| Picolinamide-protected amines | Pd-catalyzed intramolecular C-H amination | Pd(OAc)₂, P(pOMe-C₆H₄)₃, NBE, Cs₂CO₃ | nih.gov |

| 3-Iodoazetidines | Pd-catalyzed cross-coupling | [1,1′-biphenyl]-2-yldicyclohexylphosphane, Pd catalyst | nih.gov |

Functional Group Compatibility in Synthesis of Fluorinated Azetidines

The synthesis of fluorinated azetidines requires careful consideration of functional group compatibility, particularly with the often sensitive reagents and intermediates involved. In palladium-catalyzed amination reactions, the choice of ligands and base is crucial to tolerate a range of functional groups. researchgate.net For instance, the use of bulky, electron-rich phosphine ligands can enable the coupling of amines with aryl halides bearing various substituents. researchgate.net

In methods starting from β-amino alcohols, the protection of the alcohol and amine functionalities is a key consideration. The choice of protecting groups must be compatible with the subsequent cyclization conditions and allow for selective deprotection. The strain in the azetidine ring can also lead to undesired side reactions, such as ring-opening, especially under acidic conditions or in the presence of nucleophiles. nih.gov Therefore, reaction conditions must be carefully optimized to favor the desired cyclization and maintain the integrity of the azetidine ring. nih.gov

Stereoselective Synthesis of this compound

Controlling the stereochemistry at the C2 position of the azetidine ring is a critical aspect, particularly for applications in medicinal chemistry where a single enantiomer is often desired. Stereoselective synthesis can be achieved through the use of chiral auxiliaries or asymmetric catalysis.

Chiral Auxiliaries in Azetidine Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. researchgate.net A variety of chiral auxiliaries have been developed and applied to the synthesis of chiral amines and their derivatives. Common examples include Evans oxazolidinones, camphor-derived auxiliaries, and pseudoephedrine. researchgate.net

In the context of azetidine synthesis, a chiral auxiliary can be attached to the nitrogen atom of a precursor molecule. This auxiliary then influences the facial selectivity of a key bond-forming reaction, leading to a diastereomeric mixture that can be separated. Subsequent removal of the chiral auxiliary yields the desired enantiomerically enriched azetidine. For example, chiral oxazolidinones are widely used to direct stereoselective aldol (B89426) reactions, which can establish two contiguous stereocenters. researchgate.net

Asymmetric Catalysis for Enantioselective Azetidine Formation

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate a large amount of a chiral product. Various catalytic systems have been developed for the asymmetric synthesis of azetidines.

One notable method involves the use of chiral, azetidine-derived ligands in organocatalysis for reactions such as Friedel-Crafts alkylations and Michael-type reactions. rsc.org Furthermore, enantiopure cis-azetidines have been employed as chiral ligands for transition metals like copper in reactions such as the Henry reaction, achieving high enantioselectivity. nih.gov

A general and enantioselective synthesis of C2-functionalized azetidines has been developed using organocatalysis. nih.gov This method involves the enantioselective α-chlorination of aldehydes, followed by a series of transformations to yield the desired azetidine. nih.gov

Optimization and Scale-Up Considerations in this compound Synthesis

The transition from a laboratory-scale synthesis to a larger, industrial-scale production requires careful optimization of reaction conditions to ensure efficiency, safety, and cost-effectiveness. Key factors to consider include reagent selection, reaction time, temperature, and purification methods.

For methods involving palladium catalysis, minimizing the catalyst loading is a primary goal due to the high cost of palladium. nih.govnih.gov The use of robust and readily available ligands is also important for scale-up. nih.gov Reaction conditions that are tolerant of air and moisture can simplify the process and reduce costs associated with stringent inert atmosphere techniques. nih.gov

The following table outlines some general considerations for the optimization and scale-up of azetidine synthesis.

| Parameter | Optimization Goal | Rationale |

| Catalyst Loading | Minimize | Reduce cost, especially with precious metal catalysts like palladium. |

| Ligand Selection | Use of robust and commercially available ligands | Improve reproducibility and reduce cost. |

| Reaction Conditions | Tolerate air and moisture; use of milder temperatures and shorter reaction times | Simplify procedures, reduce energy consumption, and improve safety. |

| Purification | Develop non-chromatographic purification methods (e.g., crystallization) | Reduce solvent usage and cost associated with large-scale chromatography. |

| Process | Develop one-pot or telescoped syntheses | Increase overall efficiency and reduce waste by minimizing intermediate isolation steps. |

Novel Synthetic Approaches and Methodological Advancements for Related Azetidines

Recent years have witnessed a surge in the development of sophisticated methods for azetidine synthesis, moving beyond traditional intramolecular cyclizations. These advancements often leverage photochemistry, transition-metal catalysis, and novel rearrangement reactions to afford functionalized azetidines with high efficiency and selectivity.

Photochemical Strategies:

Photochemical reactions offer a powerful means to access strained ring systems by utilizing light energy to overcome thermodynamic barriers. beilstein-journals.org The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, has emerged as a direct and efficient route to functionalized azetidines. researchgate.net Recent advancements have enabled this reaction to be mediated by visible light through triplet energy transfer, making the process milder and more broadly applicable. researchgate.netspringernature.com For instance, the Schindler group has developed an intermolecular [2+2] photocycloaddition between cyclic oximes and alkenes, which provides access to a wide range of highly functionalized azetidines. springernature.com This method is characterized by its operational simplicity and broad substrate scope. researchgate.net

Another innovative photochemical approach involves the Norrish–Yang cyclization of α-aminoacetophenones. beilstein-journals.org This process forges an azetidinol (B8437883) intermediate through a 1,5-hydrogen abstraction followed by radical cyclization. beilstein-journals.org The resulting strained ring can then undergo subsequent functionalization. beilstein-journals.org

Transition-Metal Catalyzed Methodologies:

Transition-metal catalysis has revolutionized the synthesis of complex molecules, and azetidines are no exception. Various metals, including palladium and copper, have been employed to facilitate novel cyclization and cross-coupling reactions.

A palladium-catalyzed cross-coupling reaction of 3-iodoazetidines with aryl boronic acids has been reported to yield 2-aryl azetidines. acs.org This method proceeds through a proposed palladium-hydride/dihydroazete complex or a free dihydroazete intermediate, followed by hydropalladation. acs.org

Copper-catalyzed reactions have also proven effective. A notable example is the copper-catalyzed photoinduced anti-Baldwin radical 4-exo-dig cyclization of ynamides. nih.gov This method allows for the smooth cyclization of a range of ynamides to the corresponding azetidines with excellent control over regioselectivity. nih.gov The reaction is promoted by a heteroleptic copper complex under visible light irradiation in the presence of an amine. nih.gov

Stereoselective Syntheses:

The demand for enantiomerically pure pharmaceuticals has spurred the development of stereoselective methods for azetidine synthesis. One successful strategy employs chiral tert-butanesulfinamides as auxiliaries. acs.org This approach provides a general and scalable three-step route to chiral C2-substituted monocyclic azetidines from inexpensive starting materials, affording good yields and diastereoselectivity. acs.org

Another stereoselective method involves an imino-aldol reaction of ester enolates with aldimines to produce β-amino esters. rsc.org Subsequent reduction and tosyl chloride/potassium hydroxide-mediated cyclization yield the corresponding azetidines with high yield and stereoselectivity. rsc.org

Furthermore, a regio- and diastereoselective synthesis of trans-3-(hydroxymethyl)-2-arylazetidines has been developed from oxiranylmethyl-substituted benzylamines. acs.orgresearchgate.net This method utilizes a strong superbase to achieve kinetically controlled formation of the strained four-membered ring over the thermodynamically favored five-membered pyrrolidine (B122466) ring. acs.orgresearchgate.net

Below are interactive data tables summarizing some of these novel synthetic approaches.

Table 1: Photochemical Synthesis of Azetidine Derivatives

| Method | Starting Materials | Key Reagents/Conditions | Product Type | Ref. |

|---|---|---|---|---|

| Aza Paternò-Büchi | Cyclic Oximes, Alkenes | Visible Light, Ir Photocatalyst | Functionalized Azetidines | researchgate.netspringernature.com |

Table 2: Transition-Metal Catalyzed Synthesis of 2-Arylazetidines

| Catalyst System | Substrates | Reaction Type | Product | Ref. |

|---|---|---|---|---|

| Palladium Catalyst | 3-Iodoazetidines, Aryl Boronic Acids | Cross-Coupling | 2-Aryl Azetidines | acs.org |

Table 3: Stereoselective Synthesis of Chiral Azetidines

| Method | Chiral Source | Key Steps | Product | Ref. |

|---|---|---|---|---|

| Sulfinamide-Based | (R)- or (S)-tert-Butanesulfinamide | Condensation, Cyclization, Deprotection | C2-Substituted Monocyclic Azetidines | acs.org |

| Imino-Aldol Approach | Chiral Aldimines | Imino-Aldol, Reduction, Cyclization | Activated 2-Arylazetidines | rsc.org |

Chemical Reactivity and Transformations of 2 2,5 Difluorophenyl Azetidine

Ring-Opening Reactions of the Azetidine (B1206935) Core

The reactivity of azetidines is largely driven by the considerable strain within the four-membered ring, estimated at approximately 25.2 kcal/mol. researchgate.net This ring strain energy makes azetidines more reactive than their five- and six-membered counterparts, pyrrolidine (B122466) and piperidine, but more stable and easier to handle than the highly strained three-membered aziridines. rsc.orgresearchwithrutgers.com This unique characteristic allows for specific reactivity that can be initiated under appropriate conditions. rsc.orgresearchwithrutgers.com

Nucleophilic Ring Opening

The ring-opening of azetidines can be achieved with various nucleophiles. nih.gov This process typically involves the formation of an azetidinium ion, which is then attacked by a nucleophile. nih.gov In the case of 2-aryl-substituted azetidines, such as 2-(2,5-difluorophenyl)azetidine, Lewis acid activation of the nitrogen atom generates a highly reactive intermediate. iitk.ac.in This intermediate then undergoes nucleophilic attack, often in a stereoselective and regioselective manner, leading to the formation of functionalized linear amines. nih.goviitk.ac.in

The regioselectivity of the attack is a key aspect of these reactions. nih.gov For instance, in Lewis acid-mediated reactions of 2-aryl-N-tosylazetidines with alcohols, the nucleophile attacks at the benzylic carbon (the carbon bearing the aryl group) via an Sₙ2-type pathway. iitk.ac.in This process leads to the formation of 1,3-amino ethers with an inversion of configuration at the reaction center. iitk.ac.in

Table 1: Examples of Nucleophilic Ring-Opening Reactions of Azetidine Derivatives This table presents generalized reactions for azetidine derivatives, as specific examples for this compound were not found in the search results.

| Reactant (Azetidine) | Nucleophile | Catalyst/Conditions | Product Type |

|---|---|---|---|

| 2-Aryl-N-tosylazetidine | Alcohols | Lewis Acid | 1,3-Amino ether |

| Azetidinium ion | Thiols | Chiral Phosphoric Acid | Thioether amine |

Acid-Catalyzed Ring Opening

Acid catalysis provides an effective method for the ring-opening of strained heterocycles like azetidines. frontiersin.org The process begins with the protonation of the azetidine nitrogen, which significantly enhances the ring's susceptibility to nucleophilic attack by making the nitrogen a better leaving group. masterorganicchemistry.com

In the presence of a Brønsted or Lewis acid, the azetidine ring can be opened by various nucleophiles. frontiersin.orgmasterorganicchemistry.com For primary and secondary substituted azetidines, the reaction often follows an Sₙ2-like mechanism, where the nucleophile attacks the less sterically hindered carbon. youtube.com However, for azetidines with a tertiary carbon, like the C2 position in this compound, the reaction can exhibit more Sₙ1 character. youtube.com In such cases, the nucleophile preferentially attacks the more substituted carbon due to the stabilization of the partial positive charge that develops at this position in the transition state. masterorganicchemistry.com

Lanthanide (III) trifluoromethanesulfonates, such as La(OTf)₃, have been shown to be effective catalysts for the intramolecular regioselective aminolysis of epoxy amines to form azetidines, highlighting the utility of acid catalysis in reactions involving strained rings. frontiersin.orgfrontiersin.org

Strain-Driven Reactivity of the Four-Membered Ring

The inherent ring strain of approximately 25.2 kcal/mol is a primary driver of azetidine reactivity. researchgate.net This strain energy is comparable to that of other strained rings like cyclobutane (B1203170) and aziridine. researchgate.net The relief of this strain is a powerful thermodynamic driving force for ring-opening reactions. rsc.orgresearchwithrutgers.com This strain-release principle is leveraged in various synthetic strategies to construct more complex molecules from azetidine precursors. nih.govnih.gov

For example, the strain-release ring-opening of 1-azabicyclo[1.1.0]butanes (ABBs) has become a prominent strategy for synthesizing functionalized azetidines. nih.gov This demonstrates how the high ring strain associated with bicyclic systems containing an azetidine fragment can be harnessed to drive chemical transformations. nih.gov The reactivity of azetidines, therefore, represents a balance between their considerable ring strain, which facilitates ring-opening, and their relative stability compared to aziridines, which allows for easier handling and selective functionalization. rsc.orgresearchwithrutgers.com

Functionalization of the Azetidine Nitrogen (N1) in this compound

The nitrogen atom of the azetidine ring is a key site for synthetic modifications, allowing for the introduction of various substituents that can modulate the molecule's properties.

N-Alkylation and N-Acylation Reactions

The secondary amine nitrogen in this compound is nucleophilic and can readily undergo N-alkylation and N-acylation reactions. These are fundamental transformations for introducing a wide range of functional groups onto the azetidine core.

N-alkylation can be achieved using various alkylating agents. For instance, the selective functionalization of a related ligand, 1-(2-aminoethyl)-3-methyl-3-(2-pyridyl)azetidine, at its terminal amino-nitrogen has been accomplished through both reductive alkylation and simple alkylation reactions. rsc.org

N-acylation is another common reaction. For example, the reaction of an imino group with chloroacetyl chloride in the presence of triethylamine (B128534) is a known method to form an azetine (azetidin-2-one) ring, which involves an acylation step. orientjchem.org Similarly, steric hindrance around the nitrogen can influence the site of acylation and alkylation, potentially directing the reaction to different nitrogen atoms in more complex molecules. kzoo.edu

Table 2: General Reactions for N-Functionalization of Azetidines This table illustrates general functionalization reactions, as specific examples for this compound were not detailed in the provided search results.

| Reaction Type | Reagent Example | Conditions | Product |

|---|---|---|---|

| N-Alkylation | Alkyl halide | Base | N-Alkyl azetidine |

| Reductive Alkylation | Aldehyde/Ketone | Reducing agent (e.g., NaBH₃CN) | N-Alkyl azetidine |

Reactivity with Amine Groups

The secondary amine of the this compound ring can react with other molecules containing amine groups, although specific examples are not prevalent in the provided search results. Generally, reactions involving secondary amines can lead to the formation of more complex nitrogen-containing structures.

In a broader context, intramolecular aminolysis, where an amine group within the same molecule attacks another functional group, is a key step in the synthesis of azetidines from precursors like 3,4-epoxy amines. frontiersin.orgfrontiersin.org These reactions are often catalyzed by Lewis acids and can proceed with high regioselectivity and yield, even with various substituents on the amine. frontiersin.orgfrontiersin.org For instance, substrates with n-butyl amine or bulky tert-butyl amine moieties successfully form azetidines under such conditions. frontiersin.org The reaction of t-Boc-protected amines with difluorocarbene, leading to the replacement of the t-Bu group, further illustrates the diverse reactivity of amine functionalities. researchgate.net

Reactivity of the 2,5-Difluorophenyl Moiety

The presence of two fluorine atoms on the phenyl ring significantly influences its electronic properties and, consequently, its reactivity in aromatic substitution reactions. Fluorine atoms are highly electronegative, exerting a strong electron-withdrawing inductive effect (-I), while also possessing lone pairs that can participate in a weaker electron-donating resonance effect (+M).

Electrophilic Aromatic Substitution:

The 2,5-difluorophenyl group in this compound is generally deactivated towards electrophilic aromatic substitution (EAS) compared to benzene. libretexts.org This deactivation is a result of the strong inductive electron withdrawal by the two fluorine atoms, which reduces the electron density of the aromatic ring, making it less nucleophilic. libretexts.org Despite this deactivation, the fluorine atoms and the azetidinyl group act as ortho, para-directors. libretexts.orgmasterorganicchemistry.com The lone pairs on the fluorine atoms can stabilize the cationic intermediate (the arenium ion) formed during ortho and para attack through resonance. rsc.orgresearchgate.net

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. libretexts.org For this compound, these reactions would require harsh conditions due to the deactivated nature of the ring.

Nucleophilic Aromatic Substitution:

In contrast to electrophilic substitution, the 2,5-difluorophenyl ring is highly activated towards nucleophilic aromatic substitution (SNA_r). nih.gov The strong electron-withdrawing nature of the fluorine atoms makes the aromatic ring electron-deficient and thus susceptible to attack by nucleophiles. nih.gov In SNAr reactions, fluoride (B91410) is a good leaving group, a phenomenon attributed to the high electronegativity of fluorine which stabilizes the intermediate Meisenheimer complex. nih.gov The rate of nucleophilic aromatic substitution on fluoroaromatics is often faster than that of other haloaromatics.

Electrophilic Aromatic Substitution:

The directing effects of the substituents on the 2,5-difluorophenyl ring determine the position of incoming electrophiles. The azetidinyl group is generally considered an activating group and an ortho, para-director. nih.gov The two fluorine atoms are deactivating but also ortho, para-directing. libretexts.orgmasterorganicchemistry.com Therefore, the regiochemical outcome of an electrophilic substitution reaction will be a result of the combined directing effects of these three substituents. The positions ortho and para to the activating azetidinyl group and ortho to the fluorine atoms are the most likely sites of substitution. Specifically, the C4 and C6 positions are activated by the azetidinyl group (ortho and para respectively) and the C3 and C6 positions are ortho to a fluorine atom. The C6 position is therefore doubly activated. Steric hindrance from the azetidine ring might influence the substitution pattern, potentially favoring the less hindered para position (C6).

Nucleophilic Aromatic Substitution:

In nucleophilic aromatic substitution, the positions ortho and para to the electron-withdrawing fluorine atoms are the most activated for nucleophilic attack. nih.govnih.gov In this compound, the C2 and C5 positions bear fluorine atoms. A nucleophile could potentially substitute one of the fluorine atoms. The regioselectivity would be influenced by the ability of the remaining substituents to stabilize the negative charge in the Meisenheimer intermediate. The azetidinyl group's electronic effect in this context is less predictable without experimental data. However, substitution at the C5 position might be favored as it is para to the azetidinyl-substituted carbon, potentially allowing for better charge delocalization.

Transformations Involving the Chiral Center at C2

The C2 carbon of the azetidine ring is a chiral center and a benzylic position, which makes it a focal point for various transformations. The strain of the four-membered ring also plays a crucial role in its reactivity. nih.gov

Reactions at the C2 position can proceed with either retention or inversion of stereochemistry, depending on the reaction mechanism. A key transformation of 2-arylazetidines is their ring-opening reaction. The C2-N bond is susceptible to cleavage due to the ability of the phenyl ring to stabilize a resulting carbocation or radical intermediate at the benzylic C2 position. For instance, treatment with strong acids can lead to ring-opening to form substituted aminopropanes.

However, reactions that preserve the azetidine ring are also known. For example, lithiation at the C2 position can be achieved, followed by reaction with an electrophile to introduce a new substituent. The regioselectivity between lithiation at C2 and on the aromatic ring can be controlled by the nature of the substituent on the nitrogen atom. nih.gov An N-Boc group, for example, tends to direct lithiation to the α-benzylic position (C2). nih.gov

Chemo- and Regioselectivity in Complex Reactions of this compound

In molecules containing multiple reactive sites like this compound, achieving chemo- and regioselectivity is a significant challenge and a key aspect of its synthetic utility. The competition between reactions on the aromatic ring, at the C2 position, and involving the nitrogen atom needs to be carefully controlled.

The choice of reagents and reaction conditions is paramount in directing the outcome of a reaction. For instance, as mentioned earlier, the N-substituent on the azetidine ring can dictate the site of lithiation. An N-alkyl group can direct lithiation to the ortho position of the phenyl ring, whereas an N-Boc group favors lithiation at the C2-position of the azetidine ring. nih.gov This provides a powerful tool for the selective functionalization of either the aromatic or the heterocyclic part of the molecule.

Furthermore, in reactions involving both the azetidine ring and the difluorophenyl moiety, the inherent reactivity of each part will determine the outcome. For example, under conditions favoring nucleophilic aromatic substitution, reaction is expected to occur on the difluorophenyl ring, leaving the azetidine ring intact, provided the nucleophile is not a strong enough base to induce elimination or ring-opening. Conversely, reagents that specifically target strained rings or benzylic positions would likely react at the C2-position or induce ring-opening of the azetidine. The development of selective transformations is crucial for the application of this compound as a building block in medicinal chemistry and materials science.

Derivatization and Structure Activity Relationship Sar Studies of 2 2,5 Difluorophenyl Azetidine Scaffolds

Synthesis of N-Substituted Derivatives of 2-(2,5-Difluorophenyl)azetidine

Detailed synthetic protocols and the exploration of a variety of N-substituents specifically for the this compound scaffold are not described in the accessible scientific literature. General methods for the N-alkylation and N-acylation of azetidines are well-established, but specific examples and the resulting biological activities for derivatives of this particular scaffold are not documented.

Exploration of Substituents on the Phenyl Ring for SAR Insights

A systematic investigation of how different substituents on the 2,5-difluorophenyl ring of this azetidine (B1206935) scaffold influence its biological activity is not available. While SAR studies on phenyl ring substitutions are common for many pharmacophores, such a study focused on this specific core has not been published.

Modulations at the Azetidine Ring Carbons (C3, C4) for SAR

The influence of substitutions at the C3 and C4 positions of the this compound ring on target interaction is another area where specific data is lacking. The synthesis of substituted azetidines is an active field of research, but SAR data for C3 and C4 modifications of this particular scaffold remains to be published.

Conformational Analysis of this compound Derivatives and its Impact on Ligand-Target Interactions (Purely theoretical/mechanistic)

While conformational analysis is a crucial tool in understanding ligand-target interactions, specific theoretical or mechanistic studies on this compound derivatives are not found in the public domain. Such studies would be highly valuable in guiding the design of more potent and selective ligands.

Design Principles for Modulating Azetidine-Based Scaffolds for Specific Molecular Recognition (Excluding efficacy/safety)

General design principles for utilizing azetidine scaffolds to achieve specific molecular recognition are being developed within the medicinal chemistry community. These often involve leveraging the rigid nature of the four-membered ring to control the orientation of substituents. However, design principles tailored specifically to the modulation of the this compound scaffold have not been explicitly detailed in the literature.

Computational and Theoretical Investigations of 2 2,5 Difluorophenyl Azetidine

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and stability of molecules. acs.orgresearchgate.net For 2-(2,5-Difluorophenyl)azetidine, DFT calculations provide insights into the distribution of electrons and the energies of the molecular orbitals, which are fundamental to understanding its chemical behavior.

DFT calculations can also map the electrostatic potential surface, revealing the charge distribution across the molecule. This allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In this compound, the nitrogen atom of the azetidine (B1206935) ring is an expected site of nucleophilicity, while the carbon atoms attached to the fluorine atoms on the phenyl ring will be relatively electron-deficient. These calculations are essential for predicting how the molecule will interact with other reagents. researchgate.net

Table 1: Representative DFT-Calculated Electronic Properties of Substituted 2-Arylazetidines

| Property | Representative Value | Significance |

| HOMO Energy | -6.5 to -7.5 eV | Indicates the energy of the outermost electrons; related to the ability to donate electrons. |

| LUMO Energy | -0.5 to -1.5 eV | Indicates the energy of the lowest energy state for an added electron; related to the ability to accept electrons. |

| HOMO-LUMO Gap | 5.0 to 7.0 eV | Correlates with chemical stability and reactivity. A larger gap suggests higher stability. |

| Dipole Moment | 2.0 to 4.0 Debye | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

Note: These values are representative and can vary depending on the specific substituents and the level of theory used in the calculation.

Conformational Analysis and Energy Landscapes of this compound

The three-dimensional shape of this compound is not static. The molecule exists as an ensemble of different conformations that can interconvert. Understanding the relative energies and geometries of these conformers is critical for predicting its biological activity and reactivity. nih.gov

The four-membered azetidine ring is not perfectly planar. researchgate.net It adopts a "puckered" conformation to relieve some of the inherent angle and torsional strain. This puckering can be described by a puckering angle and an axis of puckering. The nitrogen atom can invert its configuration, leading to different puckered states. Computational methods can calculate the energy barrier associated with this ring inversion. This barrier determines the rate at which the ring flips between its puckered forms at a given temperature. The substituent at the C2 position (the difluorophenyl group) will influence the preference for a particular puckered conformation, typically favoring a pseudo-equatorial orientation to minimize steric hindrance.

Another key conformational feature is the rotation of the 2,5-difluorophenyl group around the single bond connecting it to the azetidine ring. Due to steric interactions between the phenyl ring and the azetidine ring protons, this rotation is not free. Quantum chemical calculations can determine the potential energy surface for this rotation, identifying the most stable (lowest energy) rotational conformers and the energy barriers (rotational barriers) that separate them. nih.gov These barriers dictate the flexibility of the phenyl group's orientation relative to the heterocycle.

Table 2: Representative Conformational Energy Data for 2-Arylazetidines

| Conformational Process | Parameter | Representative Calculated Value (kcal/mol) |

| Ring Inversion | Energy Barrier | 2 - 5 |

| Phenyl Group Rotation | Rotational Barrier | 4 - 8 |

| Axial vs. Equatorial Phenyl | Energy Difference | 1 - 3 |

Note: Values are illustrative and depend on the specific molecule and computational method.

Molecular Dynamics Simulations for Understanding Dynamics and Solvation Effects

While quantum chemical calculations often model molecules in a vacuum, Molecular Dynamics (MD) simulations provide a way to study their behavior over time in a more realistic environment, such as in a solvent like water. researchgate.netacs.org MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of molecular motions and interactions on a timescale of nanoseconds to microseconds.

For this compound, an MD simulation would typically place the molecule in a box of explicit solvent molecules. The simulation would track the trajectory of every atom, providing a detailed picture of how the solute and solvent molecules move and interact. nih.gov This can reveal the formation of hydrogen bonds between the azetidine nitrogen and water, and the arrangement of water molecules around the hydrophobic difluorophenyl ring. Such simulations are crucial for understanding the molecule's solubility, its dynamic conformational changes in solution, and how the solvent might influence its reactivity. nih.gov

Prediction of Reactivity and Reaction Pathways via Quantum Chemical Calculations

Quantum chemical calculations are invaluable for predicting the chemical reactivity of a molecule and for elucidating potential reaction mechanisms. acs.orgresearchgate.net By mapping the potential energy surface of a reaction, chemists can identify the most likely pathways from reactants to products.

For this compound, these calculations can predict its behavior in various chemical transformations. For example, the calculations can model the protonation of the azetidine nitrogen, the nucleophilic attack on the ring carbons, or reactions involving the aromatic ring. A key application is the calculation of transition state structures and their corresponding activation energies. The activation energy represents the energy barrier that must be overcome for a reaction to occur, and its value allows for the prediction of reaction rates. nih.govuniba.it This approach enables chemists to compare different potential reaction pathways and predict which one is kinetically favored. researchgate.net

Quantum Chemical Descriptors for Azetidine Ring Strain and Aromatic Substituent Effects

To quantify and compare the properties of molecules, computational chemists use a variety of quantum chemical descriptors. These are specific values derived from calculations that encapsulate information about the molecule's structure and electronics.

The inherent ring strain of the azetidine moiety is a defining feature that drives its reactivity. jmchemsci.com This strain can be quantified computationally through methods like calculating the strain energy, which compares the energy of the cyclic molecule to a hypothetical strain-free acyclic analogue.

The electronic influence of the 2,5-difluorophenyl group is another key aspect. The Hammett constants of the fluorine substituents can be correlated with calculated properties like atomic charges or NMR chemical shifts. nih.gov DFT-derived reactivity descriptors, such as local softness or Fukui functions, can be used to predict the most reactive sites within the molecule. These descriptors can pinpoint which carbon atom on the azetidine or phenyl ring is most susceptible to nucleophilic or electrophilic attack, providing a quantitative basis for understanding the substituent effects on reactivity.

Mechanistic Biological Studies and Target Engagement of 2 2,5 Difluorophenyl Azetidine Analogs Non Clinical Focus

In Vitro Investigation of Binding Modes with Specific Biomolecules (e.g., enzymes, receptors)

The initial exploration of any potential therapeutic agent involves understanding its interaction with biological macromolecules. For analogs of 2-(2,5-difluorophenyl)azetidine, in vitro binding studies are crucial for elucidating their mechanism of action at a molecular level. These studies often involve incubating the compound with a specific enzyme or receptor and measuring the extent of binding. fda.gov

The design of these binding assays considers factors such as incubation time and the concentration of the compound to accurately determine binding affinity. fda.gov For instance, researchers have investigated the binding of various azetidine-based scaffolds to central nervous system (CNS) targets. nih.govnih.govbroadinstitute.org The insights gained from these studies are foundational for understanding the structure-activity relationships (SAR) that govern the potency and selectivity of these compounds.

Recent research has explored the binding of substituted phenylpiperidines, which share structural motifs with difluorophenyl)azetidines, to serotonin (B10506) receptors like the 5-HT2A receptor. acs.orgnih.gov These studies utilize techniques like radioligand binding assays to determine the affinity of the compounds for the receptor. High-resolution mass spectrometry is also employed to confirm the identity and purity of the synthesized analogs. acs.org

Elucidation of Molecular Mechanisms of Interaction (e.g., covalent binding, non-covalent interactions)

The interaction between a small molecule and its biological target can be either covalent or non-covalent. The majority of drugs act via non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. However, some compounds, particularly those designed as irreversible inhibitors, form a stable covalent bond with their target. researchgate.net

In the context of azetidine (B1206935) derivatives, their reactivity can be harnessed to form covalent linkages. For example, aziridine-based probes, structurally related to azetidines, have been developed to covalently modify the active site of specific enzymes. researchgate.net These probes often mimic the transition state of the enzymatic reaction, leading to a specific and irreversible interaction. researchgate.net The strained four-membered ring of azetidine can also participate in ring-opening reactions, a property that can be exploited in the design of covalent inhibitors. utwente.nl

The study of L-azetidine-2-carboxylic acid, a natural analog of proline, has shown that its incorporation into proteins can disrupt their normal function, highlighting the importance of understanding the molecular consequences of such interactions. nih.gov

Stereoselective Engagement of Biological Targets

Chirality plays a pivotal role in the interaction between a drug and its target. Often, only one enantiomer of a chiral drug will exhibit the desired biological activity, while the other may be inactive or even produce undesirable effects. Therefore, the stereoselective synthesis and evaluation of this compound analogs are critical. nih.gov

The synthesis of enantiomerically enriched azetidines has been a significant challenge but is essential for developing selective therapeutic agents. nih.gov Methods have been developed to produce specific stereoisomers of 2-cyanoazetidines, which serve as versatile intermediates for more complex azetidine-based scaffolds. nih.gov The stereochemistry of these scaffolds is crucial for their interaction with biological targets, as demonstrated in studies of various CNS-active agents. nih.govbroadinstitute.org For example, the stereoisomers of certain azetidin-2-ones exhibit different antiviral activities. nih.gov

Use of this compound as a Chemical Probe for Target Identification and Validation

Beyond their potential as therapeutic agents, small molecules like this compound can be powerful tools for chemical biology. As chemical probes, they can be used to identify and validate novel drug targets. nih.gov A well-characterized chemical probe should be potent and selective for its target and is often used in conjunction with a structurally similar but inactive control compound. nih.gov

Development of Activity-Based Probes (ABPs)

Activity-based protein profiling (ABPP) is a chemical proteomic technique that employs activity-based probes (ABPs) to label and functionally characterize enzymes in complex biological systems. nih.gov These probes typically consist of a reactive group (the "warhead") that covalently binds to the active site of an enzyme, a recognition element that directs the probe to a specific class of enzymes, and a reporter tag for detection. researchgate.netnih.gov

The azetidine scaffold, with its inherent reactivity, is a promising candidate for the development of novel ABPs. By attaching a suitable reporter group and a recognition element to the this compound core, researchers can design probes to target specific enzyme families. For instance, probes based on cyclophellitol-aziridine have been successfully used to label and identify retaining glycosidases. researchgate.net

Integration into Chemical Proteomic Studies

Chemical proteomics combines chemical probes with mass spectrometry-based proteomics to study protein function and drug-target interactions on a global scale. nih.govnih.gov Analogs of this compound, when developed as chemical probes, can be integrated into these workflows to identify the cellular targets of a compound and to understand its mechanism of action. researchgate.net

These studies can reveal not only the intended targets but also potential off-targets, which is crucial for understanding the full pharmacological profile of a compound. nih.govresearchgate.net For example, chemical proteomics has been used to identify the human off-targets of fluoroquinolone antibiotics, providing insights into their mitochondrial toxicity. nih.govnih.govresearchgate.net

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Principles Applied to Azetidine Scaffolds for Target Specificity (Excluding efficacy/safety)

The development of selective and potent drug candidates relies heavily on the principles of structure-based drug design (SBDD) and ligand-based drug design (LBDD). nih.govnih.gov

SBDD utilizes the three-dimensional structure of the target protein to design ligands that can bind with high affinity and selectivity. nih.gov This process often involves computational docking of virtual compound libraries into the active site of the target, followed by scoring and visual inspection to identify promising candidates. nih.gov The azetidine scaffold can be incorporated into these virtual libraries to explore new chemical space and design novel inhibitors.

LBDD, on the other hand, is employed when the 3D structure of the target is unknown. nih.gov This approach relies on the knowledge of existing ligands that bind to the target. By analyzing the common structural features and properties of these ligands, a pharmacophore model can be developed to guide the design of new, more potent compounds. nih.gov The unique conformational constraints and electronic properties of the this compound moiety can be leveraged in LBDD to design molecules with improved target specificity.

The application of both SBDD and LBDD to azetidine-containing scaffolds has the potential to yield highly selective ligands for a range of biological targets. nih.govacs.org

Design and Synthesis of Fluorescent Probes Incorporating the Azetidine Core

The incorporation of an azetidine moiety into fluorescent dyes is an emerging strategy to enhance their photophysical properties, including brightness and photostability. While specific literature detailing the design and synthesis of fluorescent probes directly from this compound is not prevalent, general principles for creating such probes can be extrapolated from studies on other azetidine-containing fluorophores. The synthesis would typically involve coupling the this compound core, which can act as a constrained amino substituent, to a known fluorophore scaffold.

The general approach involves the chemical modification of existing fluorophores by introducing an azetidine ring. This modification can lead to significant improvements in quantum yield and resistance to photobleaching. For instance, the substitution of traditional N,N-dimethylamino groups with azetidine rings in rhodamine dyes has led to the development of the 'Janelia Fluor' (JF) series of dyes, which exhibit superior performance in cellular imaging. nih.gov

A hypothetical synthesis of a fluorescent probe based on this compound could involve the N-alkylation or N-arylation of the azetidine nitrogen with a fluorophore that has a suitable leaving group. Alternatively, if the difluorophenyl ring were further functionalized, it could serve as a point of attachment. The choice of fluorophore would depend on the desired spectral properties and the biological system to be studied.

Furthermore, the introduction of substituents on the azetidine ring itself, particularly at the 3-position, has been shown to allow for the fine-tuning of the spectral and chemical properties of the resulting fluorophore. nih.govnih.gov This suggests that analogs of this compound with additional substitution on the azetidine ring could be used to create a palette of fluorescent probes with tailored characteristics.

Studies on other heterocyclic systems, such as purines, have also demonstrated the utility of azetidine modification. The replacement of a dimethylamine (B145610) group with a 3-substituted azetidine in purine (B94841) analogs has yielded highly emissive and environmentally sensitive fluorophores. nih.gov This principle could be extended to other heterocyclic fluorophores, where the this compound moiety could be appended to generate novel probes.

The table below summarizes the properties of some reported azetidine-containing fluorophores, illustrating the impact of the azetidine group on their photophysical characteristics.

| Fluorophore | Excitation Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Key Feature |

| Janelia Fluor 549 (JF549) | 549 | 571 | 0.88 | High brightness and photostability due to azetidine substitution. nih.gov |

| Janelia Fluor 646 (JF646) | 646 | 664 | 0.54 | A red-shifted Si-rhodamine with an azetidine group. nih.gov |

| Azetidinyl Purine Analog | Not specified | Not specified | Up to 0.77 in dioxane | Emission quantum yields correlate with the Hammett inductive constants of the azetidine substituent. nih.gov |

| Deuterated Azetidinyl Rhodamine | Not specified | Not specified | Increased Φf compared to non-deuterated analog | Deuteration of the azetidine-containing fluorophore enhances quantum yield. acs.org |

Evaluation of Molecular Selectivity in Biological Systems (e.g., enzyme selectivity)

The evaluation of the molecular selectivity of this compound analogs in biological systems is a critical step in understanding their potential as research tools or therapeutic agents. However, specific studies focusing on the enzyme selectivity of this compound and its direct analogs are not extensively documented in publicly available literature. General insights can be drawn from the broader class of azetidine-containing compounds.

Azetidine derivatives have been investigated for a range of biological activities, including antibacterial, antifungal, and anticancer properties. medwinpublishers.com The selectivity of these compounds is often dependent on the specific substituents attached to the azetidine ring. For instance, certain substituted phenyl azetidin-2-one (B1220530) sulphonyl derivatives have shown selective antibacterial activity against specific bacterial strains. acs.org

The proline analog, L-azetidine-2-carboxylic acid, has been shown to exert its biological effects through misincorporation into proteins, leading to proteotoxic stress. nih.gov This suggests that some azetidine analogs may exhibit selectivity based on the substrate specificity of aminoacyl-tRNA synthetases and the tolerance of the cellular protein quality control machinery.

In the context of enzyme inhibition, the rigid four-membered ring of the azetidine core can serve as a scaffold to present substituents in a well-defined spatial orientation, potentially leading to selective interactions with the active site of an enzyme. The 2-(2,5-difluorophenyl) group of the titular compound is a key structural feature that would heavily influence its binding selectivity. The fluorine atoms can alter the electronic properties of the phenyl ring and participate in specific interactions, such as hydrogen bonds or halogen bonds, with enzyme residues.

To evaluate the molecular selectivity of this compound analogs, a standard approach would involve screening against a panel of related enzymes or receptors. For example, if the analog is designed as a potential inhibitor of a specific protease, its activity would be tested against a range of other proteases to determine its selectivity profile. Techniques such as IC50 determination and kinetic studies would be employed to quantify the potency and mode of inhibition against the target enzyme versus off-target enzymes.

While direct data on the enzyme selectivity of this compound analogs is scarce, the principles of medicinal chemistry suggest that the unique combination of the constrained azetidine ring and the electronically modified difluorophenyl group provides a promising scaffold for the development of selective biological probes and modulators. Further research is needed to explore and characterize the molecular selectivity of this class of compounds.

Advanced Spectroscopic and Analytical Characterization Techniques in Research on 2 2,5 Difluorophenyl Azetidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering deep insights into the connectivity and spatial arrangement of atoms. For 2-(2,5-Difluorophenyl)azetidine, both ¹H and ¹³C NMR are fundamental for confirming its core structure. The presence of fluorine atoms provides an additional diagnostic tool through ¹⁹F NMR and by observing the characteristic coupling patterns between fluorine, hydrogen, and carbon nuclei.

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to unambiguously assign all proton and carbon signals. Of particular importance are Nuclear Overhauser Effect (NOE) experiments (NOESY or ROESY), which reveal through-space correlations between protons. These correlations are critical for determining the relative stereochemistry of substituents on the azetidine (B1206935) ring and for studying the preferred conformation of the molecule in solution. For instance, the spatial proximity of the azetidine ring protons to the protons of the difluorophenyl group can be established, providing information on the torsional angle between the two rings.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound in CDCl₃

| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| 1 (N-H) | 2.5 (br s) | - | C2, C4 |

| 2 (CH) | 4.5 (t, J = 7.5 Hz) | 65.0 (d, J = 3.0 Hz) | C3, C4, C1', C2', C6' |

| 3 (CH₂) | 2.4 (m), 2.8 (m) | 25.5 | C2, C4 |

| 4 (CH₂) | 3.8 (m), 4.1 (m) | 50.0 | C2, C3 |

| 1' (C) | - | 135.0 (d, J = 7.0 Hz) | - |

| 2' (C-F) | - | 158.0 (d, J = 245 Hz) | - |

| 3' (CH) | 7.0 (m) | 115.0 (d, J = 22 Hz) | C1', C5' |

| 4' (CH) | 7.1 (m) | 117.0 (d, J = 8.0 Hz) | C2', C6' |

| 5' (C-F) | - | 156.0 (d, J = 243 Hz) | - |

| 6' (CH) | 6.9 (m) | 114.0 (d, J = 25 Hz) | C2', C4' |

Note: This is a representative table based on known chemical shifts for similar structures. Actual values may vary.

Mass Spectrometry for Structural Elucidation of Novel Derivatives

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula with high confidence.

For this compound, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight (C₉H₉F₂N, MW = 169.17). Tandem mass spectrometry (MS/MS) experiments are crucial for structural elucidation, particularly for novel derivatives. By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), characteristic fragmentation patterns are generated. The fragmentation of the azetidine ring and the loss of fragments from the difluorophenyl moiety provide a fingerprint that can be used to identify the compound and its derivatives. Common fragmentation pathways for related structures include the cleavage of the C-C bonds adjacent to the nitrogen atom and the loss of small molecules like ethylene.

Table 2: Predicted Key Mass Fragmentation Peaks for this compound

| m/z (Fragment Ion) | Proposed Structure/Loss |

| 169 | [M]⁺ |

| 141 | [M - C₂H₄]⁺ |

| 127 | [M - C₃H₆]⁺ |

| 109 | [C₆H₃F₂]⁺ |

Note: This table represents plausible fragmentation patterns based on general principles of mass spectrometry.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, the precise arrangement of atoms, bond lengths, bond angles, and torsional angles can be determined.

For this compound, obtaining a suitable crystal, potentially of a solid derivative like an N-acyl or N-sulfonyl derivative, would allow for the unambiguous determination of its stereochemistry and conformation in the solid state. medwinpublishers.com This technique would definitively confirm the relative positions of the substituents on the azetidine ring and the orientation of the difluorophenyl group. The crystal structure also reveals intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the packing of molecules in the crystal lattice.

Table 3: Representative Crystallographic Data for a Hypothetical N-Benzoyl-2-(2,5-difluorophenyl)azetidine Derivative

| Parameter | Value |

| Chemical Formula | C₁₆H₁₃F₂NO |

| Formula Weight | 273.28 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 15.789 |

| β (°) | 95.50 |

| Volume (ų) | 1345.0 |

| Z | 4 |

| Density (calc) (g/cm³) | 1.350 |

Note: This data is illustrative and based on typical values for similar organic molecules.

Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Assignment

When this compound is synthesized in an enantiomerically enriched or pure form, chiroptical spectroscopy techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for assigning the absolute configuration (R or S). rsc.org These methods measure the differential absorption or rotation of left- and right-circularly polarized light by a chiral molecule.

The experimental CD spectrum, which shows positive or negative peaks (Cotton effects) at specific wavelengths, is compared to a theoretically calculated spectrum. mdpi.com The theoretical spectrum is generated using quantum chemical calculations (e.g., time-dependent density functional theory, TD-DFT) for a specific enantiomer (e.g., the R-enantiomer). A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration of the synthesized compound. mdpi.com

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination

Chromatographic techniques are indispensable for assessing the purity of this compound and for determining its enantiomeric excess (ee). High-Performance Liquid Chromatography (HPLC) is the most commonly used method for these purposes.

For purity assessment, reversed-phase HPLC with a C18 column and a mobile phase typically consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with an additive like trifluoroacetic acid, is employed. A UV detector is commonly used for detection.

To determine the enantiomeric excess, chiral HPLC is the method of choice. This involves the use of a chiral stationary phase (CSP) that can differentiate between the two enantiomers of the compound. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for the separation of enantiomers of small heterocyclic compounds. The two enantiomers will have different retention times, and the ratio of their peak areas in the chromatogram is used to calculate the enantiomeric excess.

Table 4: Illustrative Chiral HPLC Method for this compound

| Parameter | Condition |

| Column | Chiralpak AD-H (Amylose derivative) |

| Mobile Phase | n-Hexane / Isopropanol (90:10) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (R) | ~8.5 min |

| Retention Time (S) | ~10.2 min |

Note: These conditions are exemplary and would require optimization for the specific compound.

Future Directions and Emerging Research Avenues for Azetidine Chemistry Featuring 2 2,5 Difluorophenyl Azetidine

Integration of Artificial Intelligence and Machine Learning in Azetidine (B1206935) Synthesis and Design

The convergence of artificial intelligence (AI) and organic chemistry is revolutionizing how scientists approach the synthesis of complex molecules. iscientific.org AI and machine learning (ML) are increasingly employed to predict reaction outcomes, optimize conditions, and even propose novel synthetic routes, thereby accelerating the design-make-test-analyze cycle of drug discovery. nih.govnottingham.ac.uk

For azetidine chemistry, which has historically been challenged by the ring strain inherent in the four-membered system, these computational tools are particularly valuable. nih.govmedwinpublishers.com Researchers have developed ML models that can predict the feasibility and yield of reactions to form azetidines. thescience.dev For instance, computational models have been used to screen vast combinations of starting materials, like alkenes and oximes, to predict successful photocatalytic reactions for azetidine synthesis, expanding the accessible chemical space far beyond what was previously thought possible. thescience.dev These models can calculate key parameters in seconds, dramatically speeding up the discovery of viable synthetic pathways. thescience.dev

Table 1: Application of AI/ML in Different Stages of Azetidine Chemistry

| Stage | AI/ML Application | Potential Impact on 2-(2,5-Difluorophenyl)azetidine |

| Retrosynthesis | Suggesting novel disconnection pathways for the azetidine ring. iscientific.org | Identifying more efficient or cost-effective routes from simple precursors. |

| Reaction Prediction | Predicting the success and yield of photocatalytic or metal-catalyzed cyclizations. thescience.dev | Optimizing the synthesis of the core this compound scaffold. |

| Property Prediction | Forecasting physicochemical and ADMET properties of new derivatives. | Guiding the design of new drug candidates based on the scaffold with improved properties. |

| Automated Synthesis | Integrating with robotic platforms for hands-off synthesis and optimization. digitellinc.com | Enabling high-throughput synthesis of a library of derivatives for screening. |

Exploration of Novel Biological Target Classes for Azetidine-Based Ligands

Azetidine-containing molecules have already shown significant promise against a range of biological targets. A notable area of recent success is the development of azetidine-based inhibitors for Signal Transducer and Activator of Transcription 3 (STAT3), a protein implicated in many human cancers. semanticscholar.orgnih.govnih.gov Novel azetidine amides have been discovered that show potent and selective inhibition of STAT3 over other STAT family members, leading to the death of cancer cells in preclinical models. semanticscholar.orgnih.govacs.org These compounds have been shown to bind directly and irreversibly to STAT3, showcasing the power of the azetidine scaffold in designing highly specific inhibitors. semanticscholar.orgnih.gov

The this compound scaffold is a prime candidate for incorporation into ligands for novel target classes. The difluorophenyl group can engage in various non-covalent interactions, including hydrogen bonding and halogen bonding, which can be exploited to achieve high-affinity binding to protein targets. While research on a related compound, (2R, 4S)-N-(2, 5-difluorophenyl)-4-hydroxy-1-(2, 2, 2-trifluoroacetyl) pyrrolidine-2-carboxamide, has shown it can regulate apoptosis-related genes in liver cancer cells, this highlights the potential of the difluorophenyl motif in designing bioactive molecules. nih.gov

Future research will likely see the this compound core integrated into screening libraries aimed at previously "undruggable" targets, such as transcription factors and protein-protein interfaces. Its rigid structure can help lock a molecule into a specific conformation required for binding, a key advantage in modern drug design. nih.gov

Table 2: Examples of Biological Targets for Azetidine-Based Compounds

| Target Class | Specific Target Example | Azetidine Role | Reference |

| Transcription Factors | STAT3 | Irreversible covalent inhibition of DNA binding activity. | semanticscholar.orgnih.govnih.gov |

| Enzymes | Tubulin | Part of analogues that inhibit cell proliferation. | mdpi.com |

| Proteases | Human Cytomegalovirus (HCMV) Protease | Component of peptide-linked inhibitors. | nih.gov |

Green Chemistry Approaches to Azetidine Synthesis and Derivatization

The principles of green chemistry—reducing waste, using less hazardous materials, and improving energy efficiency—are becoming central to modern organic synthesis. researchgate.net For azetidine synthesis, this has spurred the development of new methods that move away from harsh reagents and multi-step procedures. researchgate.netorganic-chemistry.org

Photocatalysis using visible light has emerged as a powerful green tool for azetidine synthesis. nih.govresearchgate.net These reactions can be performed at room temperature under mild conditions, often using copper-based or organic photosensitizers, which are more sustainable than many traditional catalysts. nih.gov The photo-induced [2+2] cycloaddition, known as the aza Paternò-Büchi reaction, is a prime example of an atom-economical way to construct the strained four-membered ring. nih.govresearchgate.net

Microwave-assisted synthesis is another green approach that has been successfully applied to the one-pot synthesis of azetidines from alkyl dihalides and primary amines in aqueous media. organic-chemistry.org These methods significantly reduce reaction times and energy consumption.

For a compound like this compound, these green methodologies offer more sustainable production pathways. For example, a visible-light-mediated cycloaddition between an appropriate difluorophenyl-containing imine and an alkene could provide a direct and efficient route to the target molecule, minimizing waste and avoiding the use of toxic heavy metals.

Addressing Remaining Challenges in Stereoselective Azetidine Functionalization

While significant progress has been made in synthesizing the azetidine ring, controlling its three-dimensional structure (stereochemistry) during subsequent reactions remains a major challenge. acs.orgresearchgate.netrsc.org Developing methods for the highly regio- and stereoselective functionalization of the azetidine core is crucial for creating complex, biologically active molecules. acs.orguni-muenchen.de

Recent research has focused on several key strategies:

Strain-Release Functionalization : Using highly reactive intermediates like 1-azabicyclo[1.1.0]butane (ABB), chemists can perform strain-release reactions with organometallic reagents to create highly substituted azetidines. organic-chemistry.orguni-muenchen.de

Directed Metalation : By using a directing group attached to the azetidine nitrogen, it is possible to selectively deprotonate and functionalize a specific C-H bond on the ring with high precision. rsc.org

Borane (B79455) Complexes : Forming a complex between the azetidine nitrogen and a borane group can influence the stereochemical outcome of subsequent reactions, allowing for the selective preparation of specific isomers. acs.org

For this compound, the aryl group at the 2-position already introduces a chiral center. A key challenge is to functionalize the other positions of the azetidine ring while controlling the stereochemistry relative to this existing group. For instance, developing a diastereoselective lithiation at the C3 or C4 position would open up avenues for a wide array of new derivatives. Quantum chemical calculations are also being used to understand the factors that control the stereoselectivity of these reactions, providing a rational basis for method development. acs.org

Potential as Building Blocks in Supramolecular Chemistry or Material Science

The unique properties of azetidines extend beyond medicinal chemistry into the realm of materials science. bohrium.comrsc.org The rigid, polar nature of the azetidine ring makes it an attractive component for creating advanced materials.

One emerging application is in the development of energetic materials. Researchers have shown that azetidine-based compounds can be synthesized using photochemical methods to create materials with high densities, good oxygen balance, and improved specific impulses compared to traditional explosives. bohrium.comchemrxiv.org The stereochemistry of the azetidine core was found to have a significant impact on the physical properties of these materials. chemrxiv.org

Furthermore, the azetidine scaffold has been used to enhance the performance of fluorophores for biological imaging. researchgate.net Incorporating azetidine-containing heterospirocycles into fluorescent dyes can improve their brightness, water solubility, and cell permeability without compromising other properties. researchgate.net

The this compound unit possesses properties that make it a candidate for these applications. The difluorophenyl group can participate in crystal engineering through specific intermolecular interactions, potentially guiding the assembly of azetidine-containing molecules into well-defined supramolecular structures or liquid crystals. Its incorporation into polymers could yield materials with unique thermal or optical properties. While this area is less explored specifically for this compound, the foundational research into azetidine-based materials suggests a promising future. bohrium.comrsc.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2,5-Difluorophenyl)azetidine, and how can reaction conditions be systematically optimized?

- Methodological Answer : Start with nucleophilic substitution or cyclization reactions using precursors like 2,5-difluorophenylacetonitrile (similar to ). Employ orthogonal experimental design (e.g., Taguchi or factorial design) to optimize variables such as temperature, solvent polarity, and catalyst loading. For example, a 3-factor, 3-level factorial design can identify interactions between variables and maximize yield . Use HPLC or GC-MS to monitor purity and reaction progress.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer : Use NMR (¹H/¹⁹F/¹³C) to confirm the azetidine ring structure and fluorine substitution patterns. Compare experimental spectra with NIST reference data for validation . Pair with FT-IR to detect functional groups (e.g., C-F stretches at 1100–1000 cm⁻¹). For quantification, employ reverse-phase HPLC with a C18 column and UV detection at 254 nm, calibrated against a certified reference standard .

Advanced Research Questions

Q. How can researchers design experiments to investigate the structure-activity relationship (SAR) of this compound in drug discovery?

- Methodological Answer : Use factorial design to evaluate multiple structural analogs. For example, vary substituents on the azetidine ring or phenyl group while maintaining the difluoro motif. Combine in vitro assays (e.g., enzyme inhibition) with molecular docking to correlate activity with steric/electronic properties. Implement response surface methodology to model nonlinear relationships between structural variables and biological activity .

Q. What computational strategies are recommended for predicting the physicochemical properties and metabolic stability of this compound?

- Methodological Answer : Perform density functional theory (DFT) calculations to predict bond dissociation energies (BDEs) and pKa values. Use molecular dynamics (MD) simulations to assess solubility and membrane permeability in lipid bilayers. Validate predictions with experimental data (e.g., logP via shake-flask method, metabolic stability in liver microsomes). Tools like Gaussian or GROMACS are suitable .

Q. How should researchers resolve contradictions in experimental data, such as inconsistent bioactivity results across studies?